molecular formula C10H12BrFO2 B8430661 1-Bromo-3,4-diethoxy-2-fluorobenzene

1-Bromo-3,4-diethoxy-2-fluorobenzene

Cat. No. B8430661
M. Wt: 263.10 g/mol
InChI Key: LCBSOVFPPNYHIZ-UHFFFAOYSA-N
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Patent
US08658620B2

Procedure details

To a solution of 1,2-diethoxy-3-fluorobenzene (150.00 g, 814 mmoL) in acetonitrile (900 mL), a solution of N-bromosuccinimide (NBS) (153.72 g, 864 mmoL) in acetonitrile (1.5 L) was added dropwise under ice cooling and stirred overnight at room temperature. After evaporation of the solvent, ethyl acetate was added to the residue, followed by washing with water. The resultant aqueous layer was re-extracted with ethyl acetate, and the extract was mixed with the previously obtained organic layer. The organic layer was washed with water, saturated saline and water in this order and then dried over anhydrous magnesium sulfate. The resultant solution was concentrated to obtain an oily material. Hexane was added to the oily material, and the crystals deposited were removed by filtration. The solution was re-concentrated to obtain an oily material, which was distilled under reduced pressure to give 205.65 g of the captioned compound (yield: 96%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
153.72 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=1[O:11][CH2:12][CH3:13])[CH3:2].[Br:14]N1C(=O)CCC1=O.CCCCCC>C(#N)C>[Br:14][C:7]1[CH:8]=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[C:5]([O:11][CH2:12][CH3:13])[C:6]=1[F:10]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C)OC1=C(C(=CC=C1)F)OCC
Name
Quantity
153.72 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
by washing with water
EXTRACTION
Type
EXTRACTION
Details
The resultant aqueous layer was re-extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
the extract was mixed with the previously obtained organic layer
WASH
Type
WASH
Details
The organic layer was washed with water, saturated saline and water in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resultant solution was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oily material
CUSTOM
Type
CUSTOM
Details
the crystals deposited were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The solution was re-concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oily material, which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OCC)OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 205.65 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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